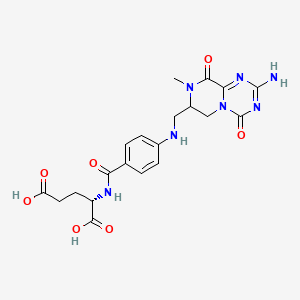
Mefox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mefox is a compound with the molecular formula C20H23N7O7 . It’s also known by other names such as (2S)-2-[[4-[(2-amino-8-methyl-4,9-dioxo-6,7-dihydropyrazino[1,2-a][1,3,5]triazin-7-yl)methylamino]benzoyl]amino]pentanedioic acid .
Molecular Structure Analysis
The molecular weight of this compound is 473.4 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is AFIMZPFBSYESNQ-ABLWVSNPSA-N . The compound has 5 hydrogen bond donors and 8 hydrogen bond acceptors .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 473.4 g/mol, an XLogP3-AA of -0.9, 5 hydrogen bond donors, 8 hydrogen bond acceptors, and 9 rotatable bonds .Applications De Recherche Scientifique
Agriculture: Améliorer la teneur en nutriments des céréales
Mefox : joue un rôle important dans la teneur en nutriments des céréales telles que le riz, le maïs et le blé. Il s'agit d'un dérivé du 5-méthyltétrahydrofolate (5-méthylTHF), qui est crucial pour le métabolisme des plantes {svg_1}. Des études ont montré que la teneur en this compound peut augmenter jusqu'à quatre fois dans les racines et les tiges du riz, suggérant son importance dans la croissance des plantes et l'accumulation de nutriments {svg_2}.
Science alimentaire: Analyse des dérivés de l'acide folique
En science alimentaire, this compound est identifié comme un produit d'oxydation du 5-méthylTHF et est couramment présent dans les aliments, en particulier ceux pauvres en acide ascorbique {svg_3}. Sa présence est cruciale pour une quantification précise des folates dans l'analyse alimentaire, car il ne contribue pas aux folates totaux en raison de son absence d'activité microbiologique {svg_4}.
Nutrition: Comprendre la biodisponibilité des folates
This compound a été étudié pour son impact sur la biodisponibilité des folates dans la nutrition humaine. Il se forme lors de la dégradation oxydative du 5-méthylTHF et est pris en compte lors de l'analyse des dérivés de l'acide folique dans diverses conditions {svg_5}. Comprendre son comportement permet d'évaluer la stabilité et la disponibilité des folates dans l'alimentation humaine.
Biotechnologie: Métabolisme des folates dans les plantes
La recherche en biotechnologie a exploré la fonction de this compound dans le métabolisme des plantes. Il a été constaté que le traitement avec des solutions de this compound peut affecter positivement les niveaux de 5-MTHF et de this compound dans le maïs et le riz, indiquant son utilisation potentielle pour améliorer la santé et la productivité des plantes {svg_6}.
Recherche clinique: Analyse du folate sérique
This compound est également pertinent dans la recherche clinique, en particulier dans l'analyse des niveaux de folate sérique. Il est considéré comme un marqueur important lors de la mesure des folates dans le sérum humain exposé à des conditions sous-optimales, fournissant des informations sur la stabilité et le métabolisme des folates dans l'organisme {svg_7}.
Mécanisme D'action
Target of Action
“Mefox” is a common name for the compound “Mefoxin”, also known as Cefoxitin . It is a semi-synthetic, broad-spectrum cepha antibiotic . The primary targets of Mefoxin are the penicillin-binding proteins (PBPs), or transpeptidases, which are essential for bacterial cell wall synthesis .
Mode of Action
Mefoxin acts as a bactericidal agent by inhibiting bacterial cell wall synthesis . It binds to PBPs and prevents them from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall . This interaction disrupts the cell wall structure, leading to bacterial cell death .
Biochemical Pathways
The action of Mefoxin primarily affects the biochemical pathways involved in bacterial cell wall synthesis. By inhibiting the function of PBPs, Mefoxin disrupts the cross-linking of peptidoglycan layers, which are crucial for maintaining the structural integrity of the bacterial cell wall .
Pharmacokinetics
The pharmacokinetic properties of Mefoxin include minimal metabolism and an elimination half-life of 41-59 minutes . Approximately 85% of the drug is excreted in the urine . These properties influence the bioavailability of Mefoxin, determining its effective concentration in the body and its duration of action .
Result of Action
The molecular and cellular effects of Mefoxin’s action primarily involve the disruption of bacterial cell wall synthesis, leading to bacterial cell death . This makes Mefoxin effective against a broad range of bacteria, including those that produce beta-lactamases, enzymes that confer resistance to many other antibiotics .
Action Environment
The action, efficacy, and stability of Mefoxin can be influenced by various environmental factors. For instance, the presence of beta-lactamases produced by certain bacteria can affect the efficacy of Mefoxin . Mefoxin has been designed to be resistant to many beta-lactamases, enhancing its effectiveness in such environments . The pH and temperature of the environment can also impact the stability and activity of Mefoxin .
Propriétés
IUPAC Name |
(2S)-2-[[4-[(2-amino-8-methyl-4,9-dioxo-6,7-dihydropyrazino[1,2-a][1,3,5]triazin-7-yl)methylamino]benzoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O7/c1-26-12(9-27-15(17(26)31)24-19(21)25-20(27)34)8-22-11-4-2-10(3-5-11)16(30)23-13(18(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,23,30)(H,28,29)(H,32,33)(H2,21,25,34)/t12?,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIMZPFBSYESNQ-ABLWVSNPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CN2C(=NC(=NC2=O)N)C1=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(CN2C(=NC(=NC2=O)N)C1=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79573-48-1 |
Source


|
| Record name | MEFOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XT1003K1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




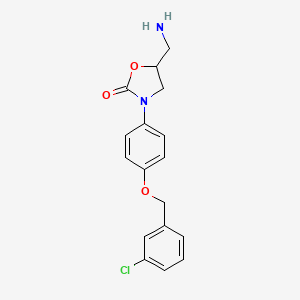

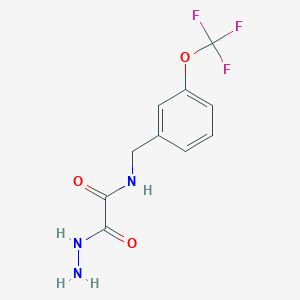
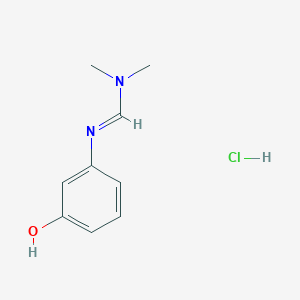
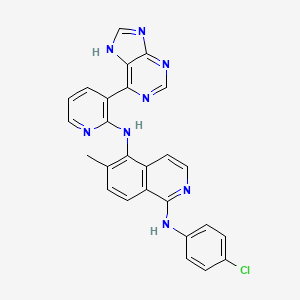

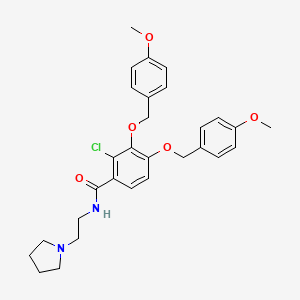
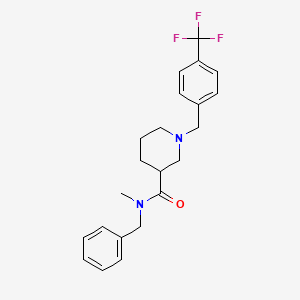
![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)